molecular formula C12H14O3 B598943 5-(3-Hydroxypropyl)-7-methoxybenzofuran CAS No. 118930-92-0

5-(3-Hydroxypropyl)-7-methoxybenzofuran

Cat. No.: B598943
CAS No.: 118930-92-0
M. Wt: 206.241
InChI Key: PVSYYGYNHFDMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxypropyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Scientific Research Applications

5-(3-Hydroxypropyl)-7-methoxybenzofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

If the compound has biological activity, this would involve a discussion of how the compound interacts with biological systems .

Safety and Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-7-methoxybenzofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-7-methoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(3-Carboxypropyl)-7-methoxybenzofuran.

    Reduction: 5-(3-Hydroxypropyl)-7-methoxydihydrobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxypropyl)-benzofuran:

    7-Methoxybenzofuran: Lacks the hydroxypropyl group, which may affect its biological activity.

    5-(3-Hydroxypropyl)-7-ethoxybenzofuran: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its chemical properties.

Uniqueness

5-(3-Hydroxypropyl)-7-methoxybenzofuran is unique due to the presence of both the hydroxypropyl and methoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSYYGYNHFDMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)CCCO)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659519
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118930-92-0
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?

A1: this compound has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].

Q2: Has this compound been isolated as a single compound or as part of a glycoside?

A2: Research indicates that this compound can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, this compound, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].

Q3: Are there any known derivatives of this compound found in natural sources?

A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of this compound, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.